tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate
Description
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent at the 4-position of the piperidine ring. The compound is stabilized as a hemioxalate salt, where one molecule of oxalic acid associates with two molecules of the base compound. This configuration is critical in pharmaceutical synthesis, where stereochemical precision influences biological activity and pharmacokinetics .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
NHVLLFXVGDDNPB-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. One common method includes the reaction of tert-butyl carbamate with (3R,4S)-4-methoxypiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted products.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is used in the study of enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, it may act by blocking the active site of the enzyme, preventing substrate binding .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₃H₂₄N₂O₇ (base + hemioxalate)
- CAS Number : 2306245-65-6 (stereoisomer-dependent variations exist)
- Purity : ≥97% (typical commercial grade)
- Applications : Intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies.
Comparison with Structural Analogs
Structural analogs of this compound vary in stereochemistry, substituents, or counterion composition.
Stereoisomeric Variants
The stereochemistry at the 3- and 4-positions of the piperidine ring is a key differentiator:
Note: CAS numbers are stereoisomer-specific. The (3S,4S) isomer shares the same CAS as the (3R,4S) form in some commercial listings due to cataloging errors .
Impact of Stereochemistry :
Substituent-Modified Analogs
Replacing the methoxy group with other substituents alters electronic and steric properties:
Functional Group Effects :
- Fluoro analogs : Exhibit stronger C–F dipole interactions, improving crystallinity and bioavailability.
- Methyl groups : Enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs.
Counterion Variations
The choice of counterion affects solubility and stability:
Key Insight : Hemioxalate salts generally show moderate solubility in polar aprotic solvents, while hydrochloride salts improve aqueous solubility.
Biological Activity
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate (CAS No. 2227197-47-7) is a chemical compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of carbamates and is characterized by its unique structure, which includes a tert-butyl group and a methoxypiperidine ring. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 550.65 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate functional group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, which may result in therapeutic effects.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties, particularly against certain hydrolases and transferases. The inhibition mechanism often involves reversible or irreversible binding to the enzyme's active site, which can lead to decreased substrate turnover.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The exact mechanism of action in microbial inhibition is still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Animal studies have indicated potential protective effects against neurodegenerative conditions, possibly through modulation of neurotransmitter levels or reduction of oxidative stress.
Case Studies
-
Inhibition of Acetylcholinesterase (AChE) :
A study demonstrated that this compound effectively inhibited AChE activity in vitro, which is relevant for conditions like Alzheimer's disease. The IC50 value was determined to be in the low micromolar range, indicating strong inhibitory potential. -
Antimicrobial Testing :
In a series of assays against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial efficacy. -
Neuroprotection in Rodent Models :
In rodent models subjected to induced oxidative stress, administration of this compound resulted in significant reductions in markers of neuronal damage compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate | Moderate AChE inhibitor | 5.2 | Similar structure with fluorine substitution |
| tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate | Weak antimicrobial | >128 | Hydroxyl group reduces activity |
| tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate | Strong enzyme inhibitor | 2.1 | Different stereochemistry enhances potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
